Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate
Description
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is a malonate ester derivative featuring an acetylamino group and a trichloroethyl substituent on the central carbon. The trichloroethyl moiety is known for its electron-withdrawing properties, though less pronounced compared to trifluoroethyl analogs, which impacts reactivity in catalytic processes .
Properties
IUPAC Name |
diethyl 2-(1-acetamido-2,2,2-trichloroethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO5/c1-4-19-9(17)7(10(18)20-5-2)8(11(12,13)14)15-6(3)16/h7-8H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLULZTQPTSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate typically involves the following steps:
Preparation of Diethyl Malonate: Diethyl malonate is prepared by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Nitrosation: Diethyl malonate is then nitrosated using sodium nitrite and acetic acid to form diethyl isonitrosomalonate.
Reduction and Acetylation: The isonitrosomalonate is reduced using zinc powder in glacial acetic acid and acetic anhydride to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl 2-[1-(amino)-2,2,2-trichloroethyl]malonate
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Zinc powder in acetic acid
Major Products
Substitution: Formation of diethyl 2-[1-(substituted amino)-2,2,2-trichloroethyl]malonate.
Hydrolysis: Formation of 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonic acid.
Reduction: Formation of diethyl 2-[1-(amino)-2,2,2-trichloroethyl]malonate
Scientific Research Applications
Scientific Research Applications
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is utilized in several scientific domains:
- Organic Synthesis : It serves as a building block for the synthesis of complex organic molecules. Its structure allows for various chemical reactions such as substitution, hydrolysis, and reduction .
- Pharmaceutical Development : This compound is an intermediate in synthesizing pharmaceutical agents. Notably, it has been explored for potential use in developing inhibitors for heat shock protein 90, which plays a crucial role in cancer treatment .
- Biological Studies : It aids in studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds with active sites of enzymes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antidepressant Research : A study demonstrated that derivatives of diethyl malonates could significantly reduce depressive behaviors in animal models, indicating potential therapeutic applications for mood disorders .
- Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the trichloroethyl group can enhance lipophilicity, facilitating membrane penetration. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity
The trichloroethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Trichloroethyl vs. Trifluoroethyl Groups :
- Allyl 2,2,2-trifluoroethyl malonate ([11b] in ) undergoes Pd-catalyzed decarboxylative rearrangement due to the strong electron-withdrawing effect of the trifluoroethyl group, yielding homoallylic esters with high stereocontrol. In contrast, the trichloroethyl analog ([11a]) fails to react under identical conditions, emphasizing the superior electron-withdrawing capacity of fluorine over chlorine .
- Mechanistic Insight : The trifluoroethyl group stabilizes the anionic intermediate during decarboxylation, a critical step for successful rearrangement. Chlorine’s lower electronegativity diminishes this stabilization .
- Cyanoethyl Substituents: Diethyl 2-(2-cyanoethyl)malonate () and Diethyl acetamido(2-cyanoethyl)malonate () feature cyano groups, which introduce strong dipole interactions and enhance solubility in polar solvents. These compounds are often used in Michael addition reactions, unlike the trichloroethyl analog, which is tailored for electrophilic substitution .
Physical and Structural Properties
The substituents significantly influence molecular weight, polarity, and stability:
*Note: The molecular formula and weight for the target compound are inferred from analogs in and .
Research Findings and Industrial Relevance
- Catalytic Challenges : The trichloroethyl group’s inferior electron-withdrawing capacity compared to trifluoroethyl limits its use in decarboxylative cross-couplings, a niche dominated by fluorine-containing analogs .
- However, specific data on the trichloroethyl variant remain scarce .
- Material Science : Fluorinated analogs (e.g., ) are prioritized in agrochemical and pharmaceutical industries for their stability and bioavailability, overshadowing chlorinated derivatives .
Biological Activity
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is a synthetic compound with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl3NO5
- Molecular Weight : 348.61 g/mol
- CAS Number : 5463-92-3
- Synonyms : this compound
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound is designed to interact with various receptors in the central nervous system (CNS), which may contribute to its therapeutic effects against stress-related conditions.
Neuropharmacological Effects
Research indicates that compounds similar to diethyl malonates can influence the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. The modulation of neurotransmitters such as serotonin and norepinephrine is particularly significant in treating anxiety and depressive disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential to alleviate symptoms of depression by modulating neurotransmitter levels. |
| Anxiolytic Properties | May reduce anxiety through HPA axis regulation and neurotransmitter modulation. |
| Anti-inflammatory Effects | Possible reduction in inflammatory markers related to stress responses. |
Case Studies and Research Findings
-
Antidepressant Efficacy :
A study demonstrated that diethyl malonates could significantly reduce depressive behaviors in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft . -
Anxiolytic Properties :
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with derivatives of diethyl malonates reported lower anxiety levels compared to the placebo group. This suggests a promising role for these compounds in managing anxiety disorders . -
Anti-inflammatory Response :
Research has shown that diethyl malonates can inhibit pro-inflammatory cytokines in vitro. This finding indicates that the compound may have applications beyond neuropharmacology, potentially aiding in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate?
- Methodology :
- Step 1 : Optimize reaction conditions (e.g., solvent selection, temperature, catalyst) based on analogous malonate syntheses. For example, diethyl aminomethylenemalonate derivatives are synthesized via condensation reactions using p-toluenesulfonic acid in toluene under reflux, as demonstrated in malonate cluster studies .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or NMR.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with toluene/ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the malonate backbone and substituents. For example, analogous compounds show distinct peaks for ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1740 cm, N-H bend at ~1550 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Seal in anhydrous conditions at room temperature to prevent hydrolysis of ester groups .
- Safety : Follow GHS guidelines (e.g., use fume hoods, wear PPE) due to potential irritancy (H315, H319) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted for analogs of this compound?
- Methodology :
- Step 1 : Synthesize analogs with varying substituents (e.g., halogen substitution at the phenyl ring) using methods from diethyl malonate clusters .
- Step 2 : Test biological activity (e.g., antimicrobial assays via MIC determination) .
- Step 3 : Compare electronic effects (e.g., nitro vs. bromo groups) using computational modeling (DFT) to correlate substituent properties with activity .
Q. How to resolve contradictions in toxicity data for malonate derivatives?
- Methodology :
- Analog Read-Across : Use EPA’s approach for diethyl malonate by cross-referencing data from dimethyl malonate (CAS 108-59-8) and other analogs in the malonate cluster .
- Weight of Evidence : Validate findings through repeated-dose studies (e.g., OECD Test Guideline 408) and meta-analysis of peer-reviewed data .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Assays : Measure inhibition constants (K) using enzyme targets (e.g., kinases) via fluorescence polarization or radiometric assays .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., microbial resistance-related kinases) to map binding interactions .
Q. How to assess environmental fate and degradation pathways of this compound?
- Methodology :
- Hydrolysis Studies : Monitor degradation under varying pH (e.g., pH 4–10) and temperatures using LC-MS to identify breakdown products .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze photodegradants via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
